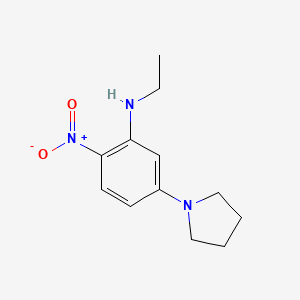

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

CAS No.: 597545-61-4

Cat. No.: VC9199021

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 597545-61-4 |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline |

| Standard InChI | InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3 |

| Standard InChI Key | PSHCYXUUYNZLLE-UHFFFAOYSA-N |

| SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |

| Canonical SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline consists of a benzene ring substituted with three functional groups:

-

A nitro group (-NO) at the 2-position,

-

A pyrrolidin-1-yl group (five-membered saturated nitrogen ring) at the 5-position,

The IUPAC name, N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline, reflects this substitution pattern. The pyrrolidine ring adopts an envelope conformation, while the nitro group introduces significant electron-withdrawing effects, influencing reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.28 g/mol | |

| SMILES | CCNC1=C(C=CC(=C1)N2CCCC2)N+[O-] | |

| InChI Key | PSHCYXUUYNZLLE-UHFFFAOYSA-N |

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Catalytic Hydrogenation Routes

A patented method for synthesizing structurally related pyrrolidine amines involves continuous-flow hydrogenation of nitro precursors . While developed for 1-ethyl-2-nitromethylenepyrrolidine, this approach is adaptable to N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline:

Reaction Conditions:

-

Catalyst: Granulated nickel or palladium on carbon,

-

Temperature: 25–100°C,

-

Pressure: 1–10 atm,

-

Solvent: Aqueous sulfuric acid or pre-formed amine sulfate solutions (0.1–3.0 M) .

Mechanism:

The nitro group undergoes sequential reduction:

This process achieves >80% selectivity for the amine product when using in situ acid buffers .

Table 2: Optimization Parameters for Hydrogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H:Substrate | 4:1 (molar) | Maximizes H uptake |

| Solvent Concentration | 1.0–2.0 M HSO | Prevents catalyst poisoning |

| Residence Time | 10–30 min | Balances conversion vs. side reactions |

Alternative Synthetic Pathways

-

Nucleophilic Aromatic Substitution: Reacting 2-nitro-5-pyrrolidin-1-ylaniline with ethyl bromide in the presence of KCO .

-

Ullmann Coupling: Palladium-catalyzed coupling of ethylamine with brominated nitroarenes, though this method faces scalability challenges .

Pharmaceutical and Industrial Applications

Role in Drug Intermediate Synthesis

The patent literature identifies pyrrolidine-containing nitroarenes as precursors to Sulpiride analogs, antipsychotic agents targeting dopamine receptors . Hydrogenation of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline yields N-ethyl-5-pyrrolidin-1-yl-anthranilamide, a potential intermediate in neuroleptic drug synthesis .

Material Science Applications

-

Coordination Chemistry: The nitro and amine groups act as bidentate ligands for transition metals (e.g., Cu, Fe) .

-

Polymer Modifiers: Incorporated into epoxy resins to enhance thermal stability (>300°C decomposition temperature) .

Future Research Directions

Biodegradation Studies

Investigating microbial degradation pathways (e.g., Pseudomonas spp.) could address environmental persistence concerns .

Structure-Activity Relationships (SAR)

Systematic modifications to the pyrrolidine ring (e.g., fluorination) may enhance bioactivity for CNS drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume